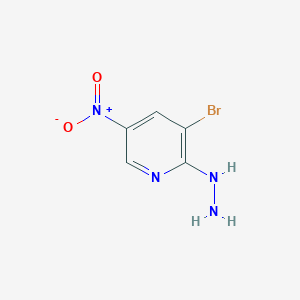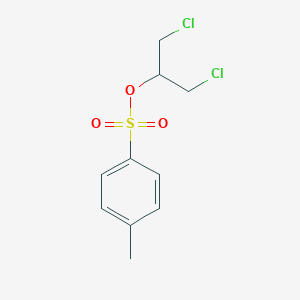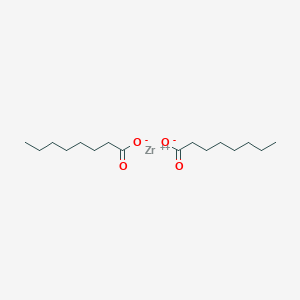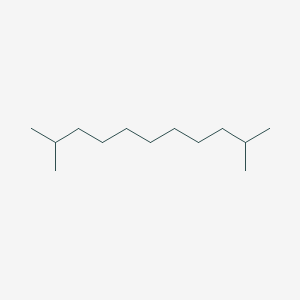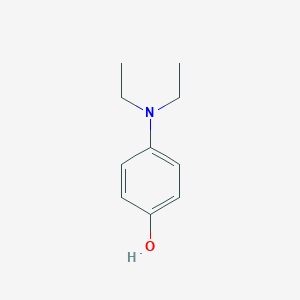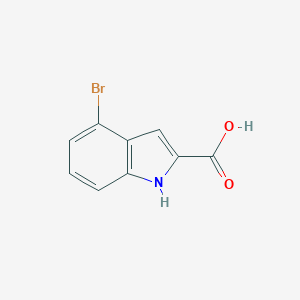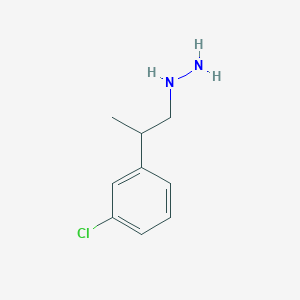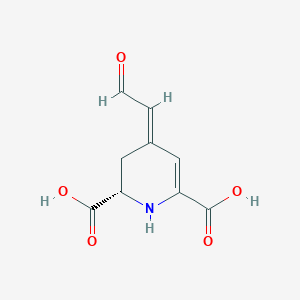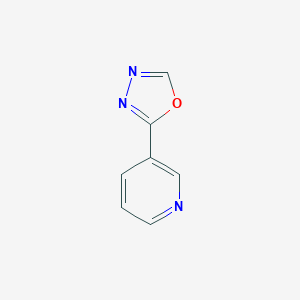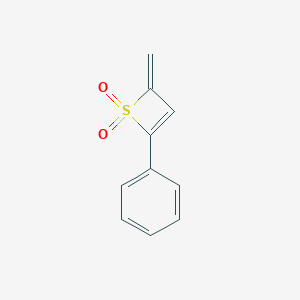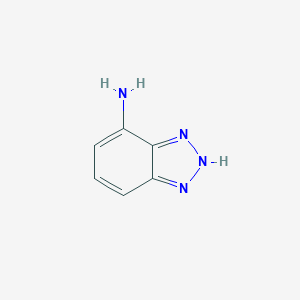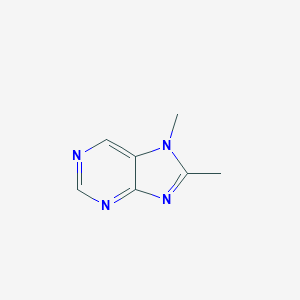
7,8-Dimethyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethyl-7H-purine, commonly known as caffeine, is a natural stimulant found in coffee, tea, and chocolate. Caffeine is widely consumed around the world and is known for its ability to increase alertness, improve cognitive function, and enhance physical performance. In recent years, caffeine has become a topic of interest in scientific research due to its potential therapeutic effects.
Mécanisme D'action
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, caffeine increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness.
Effets Biochimiques Et Physiologiques
Caffeine has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and can cause the release of adrenaline. Caffeine also has diuretic effects, which can lead to increased urine output.
Avantages Et Limitations Des Expériences En Laboratoire
Caffeine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, caffeine has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers. However, caffeine also has limitations. It can be difficult to control the dose of caffeine administered, and the effects of caffeine can vary depending on individual factors such as age, sex, and body weight.
Orientations Futures
There are several potential future directions for research on caffeine. One area of interest is the potential therapeutic effects of caffeine for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the use of caffeine as a performance-enhancing drug in sports. Additionally, there is ongoing research on the effects of caffeine on sleep and its potential role in the treatment of sleep disorders.
In conclusion, caffeine is a natural stimulant that has been extensively studied for its potential therapeutic effects. It has a well-established mechanism of action and has been found to have a number of biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, caffeine remains a valuable tool for researchers and has several potential future directions for research.
Méthodes De Synthèse
Caffeine can be synthesized through several methods, including extraction from natural sources such as coffee beans and tea leaves. The most common method of synthesis involves the reaction of theobromine with methylene chloride in the presence of ammonia to produce caffeine.
Applications De Recherche Scientifique
Caffeine has been studied extensively for its potential therapeutic effects. It has been shown to improve cognitive function, increase alertness, and enhance physical performance. In addition, caffeine has been found to have potential therapeutic effects for a variety of medical conditions, including Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
15837-10-2 |
|---|---|
Nom du produit |
7,8-Dimethyl-7H-purine |
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
7,8-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-10-7-6(11(5)2)3-8-4-9-7/h3-4H,1-2H3 |
Clé InChI |
KOLZMRWWIPLBKG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NC=C2N1C |
SMILES canonique |
CC1=NC2=NC=NC=C2N1C |
Synonymes |
7H-Purine, 7,8-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



